molecular formula C5H9N3O B2762892 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol CAS No. 1594471-58-5

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No.: B2762892
CAS No.: 1594471-58-5
M. Wt: 127.147
InChI Key: LFRCHXXTPDBTLI-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H9N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an ethanol group, making it a versatile intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some triazole derivatives have been found to inhibit the enzyme carbonic anhydrase-II .

Cellular Effects

The cellular effects of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol are currently unknown. It is known that triazole derivatives can have various effects on cells. For example, some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It is known that triazole derivatives can interact with biomolecules at the molecular level. For example, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. It is known that triazole derivatives can have various effects over time. For example, some triazole derivatives have been found to exhibit stable and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. It is known that the effects of triazole derivatives can vary with dosage. For example, some triazole derivatives have been found to exhibit threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that triazole derivatives can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that triazole derivatives can interact with various transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

It is known that triazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with methyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, also known as “click chemistry.” This reaction typically occurs in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like water or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
  • 2-(1-ethyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
  • 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Uniqueness

2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound in the synthesis of specialized materials and pharmaceuticals .

Properties

IUPAC Name

2-(3-methyltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(2-3-9)4-6-7-8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRCHXXTPDBTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594471-58-5
Record name 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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